molecular formula C14H17N3OS B5161504 N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide

N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide

Cat. No. B5161504
M. Wt: 275.37 g/mol
InChI Key: AUIVYMICOGAETC-UHFFFAOYSA-N
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Description

N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a small molecule that acts as an inhibitor of protein-protein interactions and has been shown to have promising effects in various biological systems.

Mechanism of Action

N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide acts as an inhibitor of protein-protein interactions by binding to specific sites on the proteins involved in the interaction. This binding prevents the proteins from interacting with each other, thereby disrupting the biological process they are involved in. N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been shown to have a high affinity for its target proteins, making it a potent inhibitor.
Biochemical and Physiological Effects:
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide in lab experiments is its specificity for its target proteins. This allows researchers to selectively inhibit specific biological processes without affecting other processes. Additionally, N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Additionally, research on the potential use of N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide in combination with other compounds for treating cancer and other diseases is ongoing. Finally, research on the pharmacokinetics and pharmacodynamics of N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide is needed to better understand its therapeutic potential and limitations.

Synthesis Methods

N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide can be synthesized using a series of chemical reactions. The first step involves the synthesis of 4-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methyl-1,3-thiazol-2-amine to form the corresponding amide. Finally, the amide is coupled with N-Boc-L-alanine using N,N'-dicyclohexylcarbodiimide (DCC) to form N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide.

Scientific Research Applications

N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the interaction between proteins involved in cancer cell proliferation and survival. N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has also been shown to have anti-inflammatory effects by inhibiting the interaction between proteins involved in the immune response. Additionally, N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-4-6-12(7-5-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIVYMICOGAETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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